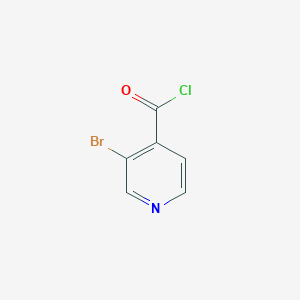
3-Bromopyridine-4-carbonyl chloride
概要
説明
3-Bromopyridine-4-carbonyl chloride is a chemical compound with the molecular formula C6H3BrClNO . It is a powder in physical form . The IUPAC name for this compound is 3-bromoisonicotinoyl chloride hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound involves a carbonyl group (C=O) and a hydrochloride group (Cl) attached to a bromopyridine ring . The carbon and oxygen in the carbonyl are both sp2 hybridized .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that bromopyridines are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied for carbon-carbon bond formation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.91 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Reactions
Synthetic Routes and Reactions : 3-Bromopyridine-4-carbonyl chloride has been involved in various synthetic routes, particularly in the synthesis of heterocyclic compounds. For instance, it has been used in the vapor phase bromination of pyridine, yielding products like 2-bromopyridine and 3-bromopyridine (Boudakian et al., 1967). Additionally, it has been employed in palladium-catalyzed cyclization reactions with carboxylic acids under carbon monoxide pressure to yield specific alkanoates (Cho & Kim, 2008).
Catalytic Aryl Amination : this compound has been used in catalytic aryl amination of bromoarenes, showcasing effectiveness in coupling reactions involving various bromoarene derivatives (Samblanet & Schmidt, 2012).
Titrimetric Determination in Organic Chemistry : This compound has been utilized in hydrochloric acid medium as a standard reagent for the precise determination of organic compounds through titrimetric methods (Verma et al., 1978).
Pharmaceutical and Medicinal Chemistry Applications
Preparation of Boronic Acids : this compound is instrumental in the preparation of 3-pyridylboronic acid and other arylboronic acids, important in pharmaceutical chemistry (Li et al., 2002).
Cross-Coupling for Antibiotic Synthesis : It has been used in the synthesis of highly functionalized 4-bromopyridines for the preparation of antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).
Material Science and Advanced Synthesis
Synthesis of Complex Organic Compounds : This chemical plays a role in the synthesis of complex organic structures like 1,4-bis(4-pyridyl)butadiyne, which has applications in material science and nanotechnology (Delia Ciana & Haim, 1984).
Catalysis and Ligand Preparation : It is used in the preparation of catalysts and ligands for various chemical reactions, contributing significantly to the field of catalysis and synthetic chemistry (Tagata & Nishida, 2003).
Organometallic Chemistry : In organometallic chemistry, this compound is used in the synthesis of ruthenium carbonyl complexes with pyridine-alkoxide ligands. These complexes have applications in catalysis, particularly in the dehydrogenative oxidation of alcohols (Hao et al., 2018).
Safety and Hazards
3-Bromopyridine-4-carbonyl chloride is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-bromopyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQCWYKQHICRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



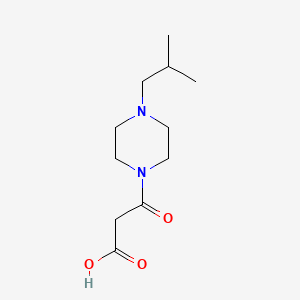
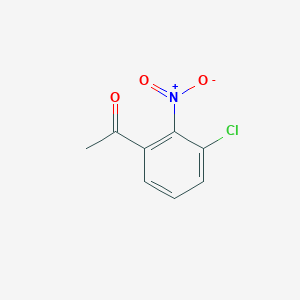
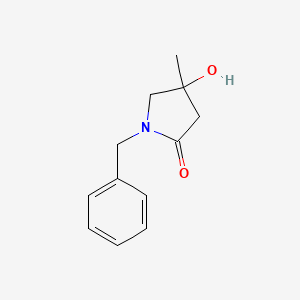

![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)
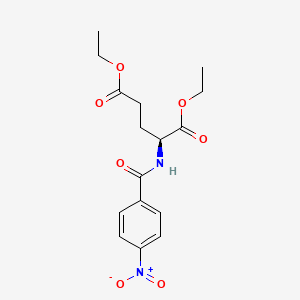
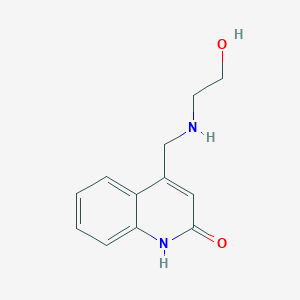
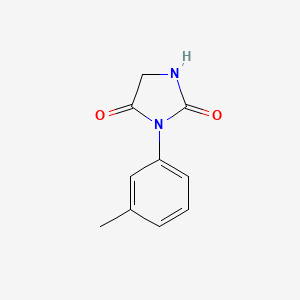

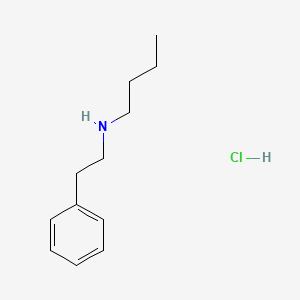
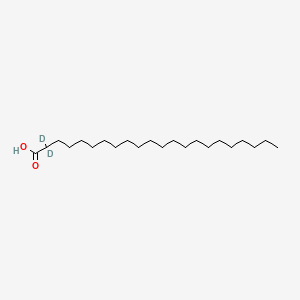
![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)